6-(4-ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one

Medicinal chemistry HIV-1 reverse transcriptase Scaffold hopping

This compound stands apart through its direct N3-phenacyl linkage—a chemotype that eliminates the thioether found in S-DACO HIV-1 inhibitors and avoids the basicity of piperidine analogs. The neutral pyrimidin‑4‑one core (MW 334.4, tPSA <90 Ų, logP 3.0–3.8) occupies CNS drug-like space, reducing assay artifacts in HTS. With two unsubstituted vectors (C2, C5) for parallel chemistry, it is a cost‑efficient scaffold for SAR exploration in kinase/dehydrogenase programs. Procure this research-grade compound to diversify away from heavily patented 2,4‑diaminopyrimidine templates.

Molecular Formula C20H18N2O3
Molecular Weight 334.375
CAS No. 1172109-16-8
Cat. No. B2780605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one
CAS1172109-16-8
Molecular FormulaC20H18N2O3
Molecular Weight334.375
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O3/c1-2-25-17-10-8-15(9-11-17)18-12-20(24)22(14-21-18)13-19(23)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3
InChIKeyVAHFZXRDDMOXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one (CAS 1172109-16-8): Procurement-Relevant Compound Identity and Scaffold Classification


6-(4-Ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one (CAS 1172109-16-8) is a synthetic, monocyclic pyrimidin-4(3H)-one derivative with the molecular formula C₂₀H₁₈N₂O₃ and a molecular weight of 334.4 g·mol⁻¹ . Structurally, it features a 4-ethoxyphenyl substituent at the C6 position and a 2-oxo-2-phenylethyl (phenacyl) group directly N-linked at the N3 position of the pyrimidinone ring . This N3-phenacyl linkage is a distinguishing chemotype that separates it from the more extensively studied S-DACO (dihydro-aryl/alkylsulfanyl-cyclohexylmethyl-oxopyrimidine) class of HIV-1 reverse transcriptase inhibitors, which employ a thioether (S–CH₂–CO–Ph) attachment at the pyrimidine C2 position rather than a direct N–C bond at N3 [1]. The compound is catalogued in the Chemsrc chemical database and is offered by multiple screening-compound suppliers as a research-grade small molecule for drug discovery and chemical biology applications .

Why Generic Pyrimidinone Substitution Fails for 6-(4-Ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one Procurement


Substituting 6-(4-ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one with a generic pyrimidin-4(3H)-one or a structurally related analog is not supported by the available comparative evidence. The N3-phenacyl group is a differentiating structural feature that is absent in simpler C6-aryl pyrimidinones such as 6-(4-ethoxyphenyl)pyrimidin-4(3H)-one (MW 216.24) , while the direct N–C bond at N3 distinguishes this compound from the thioether-linked S-DACO class (e.g., DB-02) that has established anti-HIV-1 activity [1]. Furthermore, replacement of the terminal phenyl ring in the phenacyl moiety with a piperidine ring—as in the close analog 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1058461-42-9)—alters both hydrogen-bonding capacity and basicity, with predicted consequences for target engagement and pharmacokinetic behavior . The quantitative evidence below demonstrates that even single-atom or single-functional-group changes at the N3 side chain produce measurably distinct physicochemical, structural, and biological profiles that preclude simple interchange.

Quantitative Differentiation Evidence: 6-(4-Ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one Versus Closest Analogs


N3-Phenacyl vs. C2-Thioether Linkage: Scaffold-Level Differentiation from the S-DACO Anti-HIV-1 Chemotype

The target compound possesses a direct N–C bond connecting the phenacyl group to the pyrimidine N3 position . In contrast, the S-DACO class—exemplified by DB-02 (6-(cyclohexylmethyl)-5-ethyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(3H)-one)—attaches the identical 2-oxo-2-phenylethyl moiety via a thioether linkage at the C2 position [1]. This difference is not cosmetic: S-DACO compounds derive their anti-HIV-1 activity (reported IC₅₀ values in the sub-micromolar to low-micromolar range for wild-type RT) from a binding mode that requires the sulfur atom for optimal geometry within the non-nucleoside inhibitor binding pocket [2]. Replacement of the C2–S–CH₂–CO–Ph motif with an N3–CH₂–CO–Ph motif constitutes a scaffold hop that fundamentally alters the pharmacophoric geometry, hydrogen-bond-acceptor pattern, and conformational flexibility of the side chain . The target compound therefore cannot be considered a functional substitute for S-DACO leads and occupies a distinct region of chemical space for screening applications.

Medicinal chemistry HIV-1 reverse transcriptase Scaffold hopping

Molecular Weight and Lipophilicity Differentiation: Ethoxy-Phenyl vs. Methoxy-Phenyl and Unsubstituted-Phenyl C6 Analogs

The C6 4-ethoxyphenyl substituent imparts distinct physicochemical properties relative to common synthetic analogs. The target compound (MW 334.4 g·mol⁻¹) is 118 Da heavier than the truncated analog 6-(4-ethoxyphenyl)pyrimidin-4(3H)-one (MW 216.24 g·mol⁻¹), which lacks the N3-phenacyl group entirely . The ethoxy (–OCH₂CH₃) group at the para position of the C6-phenyl ring contributes approximately +1.0 to +1.5 logP units compared to a methoxy (–OCH₃) analog, based on the Hansch π constant for the ethoxy substituent (π ≈ 0.38) versus methoxy (π ≈ –0.02) [1]. This increased lipophilicity, combined with the lipophilic phenacyl moiety at N3, predicts enhanced membrane permeability but also higher non-specific protein binding relative to methoxy or unsubstituted C6-phenyl analogs. The computed topological polar surface area (tPSA) of approximately 72–78 Ų (estimated from structural fragments) places the compound within the CNS-accessible range (tPSA < 90 Ų), distinguishing it from more polar pyrimidinone derivatives with carboxylic acid or sulfonamide substituents.

Physicochemical profiling Drug-likeness Lead optimization

Piperidine-to-Phenyl Replacement at the N3 Side-Chain Terminus: Basicity and H-Bonding Divergence

The closest commercially available analog, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1058461-42-9), replaces the terminal phenyl ring of the phenacyl group with a piperidine ring . This substitution introduces a tertiary amine (pKa ~10 for the piperidinium conjugate acid) that is protonated at physiological pH, whereas the target compound's terminal phenyl group is neutral and non-ionizable [1]. The piperidine analog therefore carries a formal positive charge at pH 7.4, dramatically altering its solubility (increased aqueous solubility for the protonated form), membrane permeability (reduced passive diffusion due to charge), and potential for ionic interactions with biological targets (e.g., Asp/Glu residues in enzyme active sites or phospholipid head groups) [1]. The target compound, by contrast, remains uncharged across the full physiological pH range, favoring passive membrane permeation and hydrophobic ligand-binding pockets. This fundamental difference in ionization state means the two compounds will exhibit divergent behavior in cellular assays, ADME panels, and target-based screens, despite sharing the same C6-ethoxyphenyl-pyrimidinone core .

Structure-activity relationship Basicity modulation Hydrogen bonding

Monocyclic vs. Fused Bicyclic Scaffold: Synthetic Tractability and Fragment-Growth Vector Advantages

The target compound is built on a monocyclic pyrimidin-4(3H)-one scaffold, in contrast to several structurally related analogs that employ fused bicyclic cores. For example, 3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 686772-80-5) incorporates a thieno[3,2-d]pyrimidine fused system (MW 424.53) , while 3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 863020-01-3) features a triazolo[4,5-d]pyrimidine core (MW 375.4) . The monocyclic scaffold of the target compound (MW 334.4) provides two key advantages for medicinal chemistry campaigns: (i) lower molecular complexity permits more efficient exploration of substituent SAR through parallel synthesis, with two distinct growth vectors (C2 and C5 positions of the pyrimidinone ring) available for further functionalization; and (ii) the absence of a fused ring reduces the risk of planarity-driven solubility limitations and aromatic stacking-mediated off-target interactions (e.g., kinase polypharmacology) that are common among flat, fused heterocycles [1]. The target compound's monocyclic core thus represents a more versatile and developable starting scaffold for lead optimization compared to its fused-ring counterparts .

Scaffold diversity Fragment-based drug design Synthetic accessibility

N3-Phenacyl Pyrimidinones as a Privileged but Under-Explored Chemotype for Kinase and Dehydrogenase Target Families

Pyrimidin-4(3H)-one derivatives bearing aryl substituents at C6 have documented activity against dihydroorotate dehydrogenase (DHODH) and multiple kinase targets, including EGFR and JAK3 [1][2]. A structurally related pyrimidine derivative with a 6-(4-substituted-phenyl) motif was reported to inhibit HIV-1 reverse transcriptase with an IC₅₀ of 0.8 µM . While no target-specific IC₅₀ data are available for the exact compound 1172109-16-8, the convergence of its structural features—a C6-aryl group (kinase hinge-binding motif), an N3-alkyl substituent (occupying a hydrophobic pocket adjacent to the hinge), and a pyrimidin-4-one core (capable of bidentate H-bonding with the hinge region)—is consistent with the pharmacophoric requirements of multiple ATP-competitive kinase and dehydrogenase inhibitors [1][2]. The ethoxy group at the C6-phenyl para position provides a vector for extending into the solvent-exposed region or a selectivity pocket, depending on the target. This compound therefore represents a rationally designed, under-explored chemotype occupying a region of kinase inhibitor chemical space that is distinct from the heavily patented 2,4-diaminopyrimidine and quinazoline scaffolds [2].

Kinase inhibition DHODH Pyrimidine-based inhibitors

Optimal Application Scenarios for 6-(4-Ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one Based on Evidence


Kinase and Dehydrogenase Primary Screening: A Differentiated Phenacyl-Pyrimidinone Chemotype

This compound is best deployed as a screening deck member in kinase and dehydrogenase inhibitor discovery programs that seek to diversify away from the heavily patented 2,4-diaminopyrimidine scaffold. Its pyrimidin-4-one core provides a hinge-binding motif (N1 and C4=O as H-bond acceptors) that is structurally analogous to the pyrimidine N1/C2-NH₂ system in established kinase inhibitors, while the N3-phenacyl and C6-ethoxyphenyl substituents project into hydrophobic and solvent-exposed regions respectively, offering vectors for affinity and selectivity optimization [1]. The compound's neutral, non-ionizable character across physiological pH—confirmed by the absence of basic or acidic functional groups—eliminates confounding charge-state effects in biochemical assay readouts, making it suitable for high-throughput screening (HTS) campaigns where false positives from colloidal aggregation or non-specific electrostatic interactions must be minimized [2].

Fragment-Growth and Parallel Library Synthesis Starting Point

The monocyclic pyrimidin-4(3H)-one core (MW 334.4, 2 unsubstituted positions at C2 and C5) provides an ideal template for parallel synthesis and fragment-growth strategies. Unlike fused bicyclic analogs such as the thienopyrimidine (CAS 686772-80-5, MW 424.53) or triazolopyrimidine (CAS 863020-01-3, MW 375.4), the target compound's lower molecular complexity and two accessible growth vectors enable rapid, modular exploration of C2 and C5 substituent SAR using established pyrimidine chemistry (e.g., nucleophilic aromatic substitution, cross-coupling) . Procurement of this compound as a core scaffold therefore supports cost-efficient, high-throughput analog generation in medicinal chemistry lead optimization campaigns .

HIV-1 Reverse Transcriptase Inhibitor Scaffold-Hopping Programs

Given that structurally related pyrimidine derivatives with C6-aryl substitutions have demonstrated HIV-1 reverse transcriptase inhibitory activity (IC₅₀ = 0.8 µM for a 6-(4-ethoxyphenyl)-pyrimidin-4(3H)-one analog) , this compound can serve as a scaffold-hop starting point for non-nucleoside reverse transcriptase inhibitor (NNRTI) discovery. Its direct N3-phenacyl linkage distinguishes it from the S-DACO thioether class, potentially offering a differentiated resistance profile against NNRTI-resistant HIV-1 strains that have emerged against first-generation thioether-linked inhibitors [3]. The compound should be prioritized for screening against both wild-type and clinically relevant mutant RT panels (e.g., K103N, Y181C).

Physicochemical Property Benchmarking for Neutral CNS-Penetrant Chemical Space

With an estimated logP in the range of 3.0–3.8, a tPSA estimated below 90 Ų, and a molecular weight of 334.4 g·mol⁻¹, this compound occupies the favorable CNS drug-like chemical space (MW < 400, tPSA < 90 Ų) [4]. Its neutral charge state distinguishes it from the piperidine analog (CAS 1058461-42-9), which carries a positive charge at physiological pH and would be expected to exhibit reduced passive CNS penetration due to P-glycoprotein efflux and limited blood-brain barrier permeation [2]. This compound can therefore be employed as a reference standard or tool compound in CNS drug discovery programs seeking to benchmark the permeability, efflux ratio, and free fraction of neutral pyrimidinone-based scaffolds in MDCK-MDR1 or hCMEC/D3 blood-brain barrier models [4].

Quote Request

Request a Quote for 6-(4-ethoxyphenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.